tert-butyl N-[(E)-[amino-(3-chloro-4-fluorophenyl)methylidene]amino]carbamate
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Overview
Description
n’-[1-amino-1-(3-chloro-4-fluorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester is a synthetic organic compound It is characterized by the presence of an amino group, a chloro-fluorophenyl group, and a hydrazinecarboxylic acid tert-butyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n’-[1-amino-1-(3-chloro-4-fluorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester typically involves the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 3-chloro-4-fluorobenzaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone.
Introduction of the tert-butyl ester group: The hydrazone intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
In an industrial setting, the production of n’-[1-amino-1-(3-chloro-4-fluorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
n’-[1-amino-1-(3-chloro-4-fluorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro-fluorophenyl group can be reduced to form the corresponding aniline derivative.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used under reflux conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
n’-[1-amino-1-(3-chloro-4-fluorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer or infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the effects of chloro-fluorophenyl derivatives on biological systems.
Industrial Applications: It may be used in the development of new materials or as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of n’-[1-amino-1-(3-chloro-4-fluorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro-fluorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- n’-[1-amino-1-(3-chlorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester
- n’-[1-amino-1-(4-fluorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester
- n’-[1-amino-1-(3-chloro-4-methylphenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester
Uniqueness
n’-[1-amino-1-(3-chloro-4-fluorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can enhance the compound’s biological activity and selectivity compared to similar compounds with only one substituent. Additionally, the tert-butyl ester group can improve the compound’s stability and solubility, making it more suitable for various applications.
Properties
Molecular Formula |
C12H15ClFN3O2 |
---|---|
Molecular Weight |
287.72 g/mol |
IUPAC Name |
tert-butyl N-[(E)-[amino-(3-chloro-4-fluorophenyl)methylidene]amino]carbamate |
InChI |
InChI=1S/C12H15ClFN3O2/c1-12(2,3)19-11(18)17-16-10(15)7-4-5-9(14)8(13)6-7/h4-6H,1-3H3,(H2,15,16)(H,17,18) |
InChI Key |
XGMDPPBDZZUZSA-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C(\C1=CC(=C(C=C1)F)Cl)/N |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C(C1=CC(=C(C=C1)F)Cl)N |
Origin of Product |
United States |
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